4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1015609-91-2
VCID: VC2287554
InChI: InChI=1S/C12H14N2Si/c1-15(2,3)9-6-10-4-7-13-12-11(10)5-8-14-12/h4-5,7-8H,1-3H3,(H,13,14)
SMILES: C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1
Molecular Formula: C12H14N2Si
Molecular Weight: 214.34 g/mol

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1015609-91-2

Cat. No.: VC2287554

Molecular Formula: C12H14N2Si

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine - 1015609-91-2

Specification

CAS No. 1015609-91-2
Molecular Formula C12H14N2Si
Molecular Weight 214.34 g/mol
IUPAC Name trimethyl-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethynyl]silane
Standard InChI InChI=1S/C12H14N2Si/c1-15(2,3)9-6-10-4-7-13-12-11(10)5-8-14-12/h4-5,7-8H,1-3H3,(H,13,14)
Standard InChI Key OKPRDNLCWKLXGV-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1
Canonical SMILES C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1

Introduction

Chemical Identity and Basic Properties

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that combines a pyrrolo[2,3-b]pyridine core structure (also known as 7-azaindole) with a trimethylsilyl-protected ethynyl group at the 4-position. This compound possesses several identifiable characteristics that define its chemical identity and behavior in various chemical environments.

Chemical Identification Parameters

The compound is definitively identified through various chemical registry systems and descriptors as detailed in the following table:

ParameterValue
CAS Registry Number1015609-91-2
Molecular FormulaC₁₂H₁₄N₂Si
Molecular Weight214.34 g/mol
Physical FormSolid
Alternative Names4-[2-(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine; 1H-Pyrrolo[2,3-b]pyridine, 4-[2-(trimethylsilyl)ethynyl]-

The structural features of 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine include a bicyclic pyrrolo[2,3-b]pyridine core with an ethynyl moiety at the 4-position that is protected by a trimethylsilyl group. This configuration offers unique reactivity patterns that have been exploited in various synthetic applications.

SupplierProduct NumberPackagingPrice (USD)Purity
Sigma-AldrichADE0009721g$792Aldrich standard
TRCT89723510mg$45Not specified
Matrix Scientific026267100mg$237Not specified
American Custom Chemicals CorporationORS0003836100mg$460.9595.00%
AK Scientific7372AC250mg$477Not specified

This pricing structure indicates the compound's status as a specialty chemical, with significant cost implications for large-scale applications. The substantial price variation between suppliers suggests different synthesis routes, purity levels, or market positioning strategies.

Structural Characteristics and Related Compounds

The pyrrolo[2,3-b]pyridine scaffold represents an important heterocyclic system in medicinal chemistry. 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine belongs to a family of structurally related compounds that share this core structure but feature different substituents.

Related Compound Analysis

Several structurally related compounds appear in the chemical literature:

  • 1H-Pyrrolo[2,3-b]pyridine, 4-ethynyl- (CAS: 1174297-28-9, Molecular Formula: C₉H₆N₂, Molecular Weight: 142.1573)

  • 5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

    • Molecular Formula: C₂₁H₃₃ClN₂Si₂

    • Molecular Weight: 405.12

    • More complex derivative with additional protective and functional groups

The structural relationships between these compounds suggest a common synthetic pathway where 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine may serve as an intermediate in the synthesis of more complex derivatives, or alternatively, may be derived from simpler pyrrolo[2,3-b]pyridine precursors through ethynylation and silylation reactions.

Applications in Research and Development

Medicinal Chemistry Applications

The pyrrolo[2,3-b]pyridine scaffold appears prominently in medicinal chemistry research, with applications in the development of kinase inhibitors. Search result describes how compounds with this core structure bind to protein kinases: "Compound 1 binds in the ATP-binding site of AAK1 in a relatively planar manner (Figure 5), with the pyrrolo[2,3-b]pyridine moiety bound directly between the side-chains of two highly conserved residues."

The trimethylsilyl-protected ethynyl group in 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine likely serves as a versatile handle for further modification. The trimethylsilyl group can be readily removed under mild conditions to expose the terminal alkyne, which can then participate in various click chemistry reactions, allowing for diverse structural elaboration.

Utility as a Chemical Building Block

The compound's structure suggests its potential utility as a building block in the synthesis of more complex molecules. The trimethylsilyl group typically serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions (typically using fluoride ions) to expose the reactive terminal acetylene. This functional group can then participate in various coupling reactions:

  • Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

  • Further Sonogashira couplings

  • Other metal-catalyzed cross-coupling reactions

This versatility makes 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine a valuable intermediate in the synthesis of complex molecular architectures, particularly those intended for biological evaluation.

Comparison with Other Pyrrolo[2,3-b]pyridine Derivatives

The positioning of the trimethylsilylethynyl group at the 4-position of the pyrrolo[2,3-b]pyridine core is noteworthy, as it differs from many other derivatives that feature substitutions at the 3- and 5-positions. Search result discusses several 3,5-disubstituted pyrrolo[2,3-b]pyridine derivatives, highlighting the different substitution patterns that can be achieved on this scaffold.

The 4-position substitution pattern may confer distinct properties to 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine compared to its 3- or 5-substituted counterparts, potentially affecting its reactivity, biological activity, and utility in synthesis.

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